
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is often used in organic synthesis and medicinal chemistry due to its unique structural features, which include a piperidine ring and an oxetane ring .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential
Biochemical Pathways
The compound’s potential to disrupt bacterial membrane potential suggests it may interfere with energy production and other processes reliant on membrane potential .
Pharmacokinetics
The compound is stored under inert gas at 2–8 °C , suggesting that it may have specific storage requirements to maintain stability and efficacy.
Result of Action
The compound’s potential to disrupt bacterial membrane potential suggests it may have bactericidal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate. For instance, the compound is stored under inert gas at 2–8 °C , indicating that temperature and atmospheric conditions may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate typically involves the protection of the amine group in piperidine using tert-butyl dicarbonate (Boc2O) under basic conditions . The oxetane ring can be introduced through various synthetic strategies, including cyclization reactions . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate exhibit significant antimicrobial properties. A study focused on the compound's efficacy against various Gram-positive and Gram-negative bacteria, revealing that it can inhibit the growth of multi-drug resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .
Data Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Methicillin-resistant Staphylococcus aureus | 0.78 - 3.125 |
Vancomycin-resistant Enterococcus faecium | 0.78 - 3.125 |
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Study: Neuroprotection
A study demonstrated that this compound significantly reduced cell death in astrocytes exposed to amyloid beta peptides, indicating its potential role in protecting against neurotoxicity associated with Alzheimer's .
Inhibition of Enzymatic Activity
This compound has shown promise as an inhibitor of enzymes linked to various metabolic pathways. Specifically, it has been identified as an inhibitor for β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease .
Data Table: Enzyme Inhibition Studies
Enzyme | Inhibition (%) at 10 µM Concentration |
---|---|
β-secretase | 28.4 |
Acetylcholinesterase | 26.5 |
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .
Case Study: Cytotoxicity Against Cancer Cells
In vitro assays revealed that this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate is unique due to the presence of both a piperidine ring and an oxetane ring, which confer distinct chemical properties and reactivity compared to other similar compounds . This structural uniqueness makes it a valuable compound in synthetic and medicinal chemistry .
Biological Activity
Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate (CAS No. 73874-95-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N
- Boiling Point : Not available
- Solubility : High gastrointestinal absorption and blood-brain barrier permeability indicate significant bioavailability.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be categorized as follows:
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Recent studies indicate that derivatives of this compound can protect astrocytes from amyloid-beta-induced toxicity, which is significant in the context of Alzheimer's disease. The compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and free radicals in cell cultures .
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotection in Alzheimer's Disease Models :
- A study evaluated the protective effects of a derivative compound (M4) against amyloid-beta-induced astrocyte death. Results indicated that M4 significantly reduced cell death and inflammation markers compared to control groups, although it showed limited efficacy in vivo compared to established treatments like galantamine .
- Antimicrobial Efficacy Against Resistant Strains :
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBZEFVVMNMJNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.